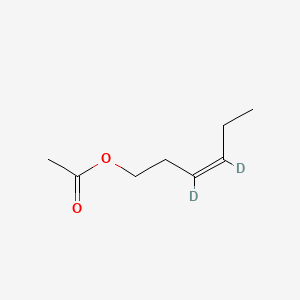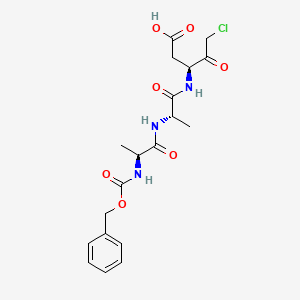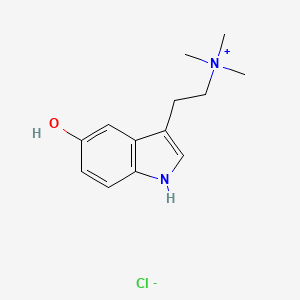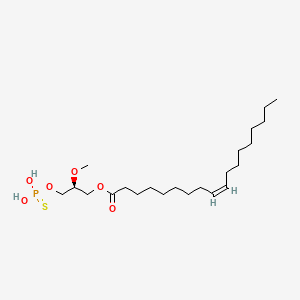
Virgilagicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Virgilagicin is a Gram-positive active antibiotic known for its dual polyprenyl phosphate binding mechanism, which impedes the development of resistance. This compound is part of a family of antibiotics that have shown significant promise in combating multidrug-resistant Gram-positive pathogens .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of virgilagicin involves bioinformatically predicted non-ribosomal polypeptide synthetase encoded structures. These structures are produced through total chemical synthesis, a method that bypasses the need for microbial natural product extraction . The synthetic route typically involves the assembly of the peptide backbone followed by the incorporation of lipid moieties.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time management.
化学反応の分析
Types of Reactions: Virgilagicin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lipid moieties attached to the peptide backbone.
Reduction: Reduction reactions can alter the peptide bonds or the lipid chains.
Substitution: Substitution reactions can occur at various positions on the peptide backbone or the lipid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated or dealkylated products.
科学的研究の応用
Virgilagicin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying antibiotic resistance mechanisms and the development of new antibiotics.
Biology: this compound is used to investigate the interactions between antibiotics and bacterial cell walls.
Medicine: Its potent activity against multidrug-resistant pathogens makes it a candidate for developing new therapeutic agents.
Industry: this compound can be used in the development of new antimicrobial coatings and materials
作用機序
Virgilagicin exerts its effects by binding to polyprenyl phosphates, specifically undecaprenyl phosphate and undecaprenyl pyrophosphate. These molecules are essential for transporting glycopeptide subunits to the bacterial cell wall, where they are polymerized to build the cell wall. By binding to these targets, this compound disrupts cell wall synthesis, leading to bacterial cell death .
類似化合物との比較
Cilagicin: Another antibiotic with a similar dual polyprenyl phosphate binding mechanism.
Paenilagicin: Shares structural similarities and resistance-evading properties with virgilagicin.
Comparison: this compound is unique in its ability to evade resistance even after prolonged exposure, a feature it shares with cilagicin and paenilagicin. this compound has shown slightly higher activity against certain pathogens like Clostridium difficile compared to cilagicin .
特性
分子式 |
C65H106N18O19 |
|---|---|
分子量 |
1443.6 g/mol |
IUPAC名 |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-18-(carboxymethyl)-6,30-bis[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-3,9-di(propan-2-yl)-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C65H106N18O19/c1-7-8-9-10-11-12-13-14-15-16-17-22-47(86)81-54-37(6)102-63(101)53(36(4)5)83-58(96)41(21-19-28-72-65(69)70)77-61(99)52(35(2)3)82-60(98)42(29-38-23-25-39(84)26-24-38)75-48(87)33-73-56(94)45(32-51(91)92)80-59(97)43(30-46(66)85)76-49(88)34-74-55(93)44(31-50(89)90)79-57(95)40(78-62(54)100)20-18-27-71-64(67)68/h23-26,35-37,40-45,52-54,84H,7-22,27-34H2,1-6H3,(H2,66,85)(H,73,94)(H,74,93)(H,75,87)(H,76,88)(H,77,99)(H,78,100)(H,79,95)(H,80,97)(H,81,86)(H,82,98)(H,83,96)(H,89,90)(H,91,92)(H4,67,68,71)(H4,69,70,72)/t37-,40-,41+,42+,43-,44+,45-,52+,53+,54+/m1/s1 |
InChIキー |
WCHYTROQVHAIAV-YMELRWSFSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)


![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)




